4,4'-Bis(2-methyl-4-thiazolyl)biphenyl

Description

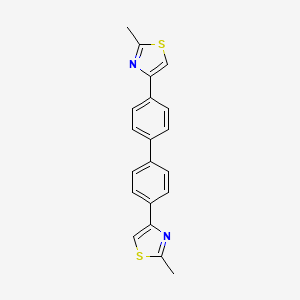

4,4'-Bis(2-methyl-4-thiazolyl)biphenyl is a biphenyl derivative functionalized with two 2-methylthiazole groups at the para positions. Thiazole rings are heterocyclic moieties containing nitrogen and sulfur, which confer unique electronic and steric properties to the compound. For example, derivatives of 4,4'-bis(thiazolyl)biphenyl have been synthesized and evaluated for fungicidal activity, as demonstrated in studies involving analogous compounds .

Properties

IUPAC Name |

2-methyl-4-[4-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]phenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S2/c1-13-21-19(11-23-13)17-7-3-15(4-8-17)16-5-9-18(10-6-16)20-12-24-14(2)22-20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRHDICTKGBJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CSC(=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2-methyl-4-thiazolyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-bromo-2-methylthiazole and 4-biphenylboronic acid, are prepared.

Catalysis: A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.

Reaction Conditions: The reaction is carried out in a solvent like toluene or ethanol, under mild conditions, typically at temperatures ranging from 80°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(2-methyl-4-thiazolyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(2-methyl-4-thiazolyl)biphenyl undergoes various chemical reactions, including:

Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings to thiazolidines.

Substitution: Electrophilic substitution reactions can occur at the thiazole rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

4,4’-Bis(2-methyl-4-thiazolyl)biphenyl has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 4,4’-Bis(2-methyl-4-thiazolyl)biphenyl involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Thiazole-Containing Biphenyl Derivatives

(a) 4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5''-yl)methoxy]bibenzyl (5a-h)

- Structural Differences : These compounds feature oxadiazole-thiazole fused rings attached via methoxy linkages to the biphenyl core, contrasting with the simpler thiazole substitution in 4,4'-Bis(2-methyl-4-thiazolyl)biphenyl.

- Synthesis : Prepared via condensation of aromatic aldehydes with hydrazine hydrate, followed by cyclization .

- Activity : Exhibited moderate to strong fungicidal activity against Aspergillus niger and Fusarium oxysporum, with efficacy influenced by electron-withdrawing substituents on the aryl group .

(b) 2,2′-Dibenzoylhydrazino-4,4′-bithiazole (L1) and Co(II) Complexes

- Structural Differences : The biphenyl core is replaced by a bithiazole backbone, with benzoylhydrazine substituents.

- Applications : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli when complexed with Co(II), suggesting metal coordination enhances bioactivity .

(c) 4,5-Bis([1,1'-biphenyl]-4-yl)-2-phenylthiazole

- Structural Differences : Thiazole ring substituted with phenyl and biphenyl groups, increasing steric bulk compared to the methyl group in the target compound.

Biphenyl Derivatives with Alternative Functional Groups

(a) 4,4'-Bis(2-bromoacetyl)biphenyl

- Structural Differences : Bromoacetyl groups replace thiazole rings, introducing electrophilic reactivity.

- Synthesis : Prepared via bromination of 4,4'-diacetylbiphenyl, yielding a compound with applications in crosslinking or further functionalization .

- Physical Properties : Higher molecular weight (396.08 g/mol) and melting point (226–227°C) compared to thiazole derivatives, reflecting stronger intermolecular forces .

(b) 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)

- Structural Differences: Ether-linked aminophenoxy groups enable polymerization into polyimides.

- Applications: Used in high-performance materials for fuel cells, gas separation membranes, and biomaterials, highlighting the versatility of biphenyl backbones in non-biological applications .

(c) 4,4’-Bis(alkyloxy/phenoxymethyl)biphenyl

Comparative Analysis of Key Properties

Electronic and Steric Effects

- Thiazole vs.

- Methyl vs. Aryl Substituents : The 2-methyl group on the thiazole ring in the target compound may enhance lipophilicity compared to bulkier aryl groups, favoring membrane penetration in antifungal applications .

Biological Activity

4,4'-Bis(2-methyl-4-thiazolyl)biphenyl is an organic compound with the molecular formula C20H16N2S2. It features two thiazole rings attached to a biphenyl core, which contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C20H16N2S2

- CAS Number : 113090-48-5

- Structural Features :

- Contains two thiazole rings.

- Biphenyl core enhances stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate several signaling pathways related to cell growth, apoptosis, and immune responses. The compound may influence:

- Enzyme Activity : Inhibition or activation of specific enzymes.

- Receptor Interaction : Binding to receptors that regulate cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to increased cell death in cancerous cells.

Case Studies

-

Antimicrobial Study :

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis. -

Cancer Research :

Another study published in the Journal of Cancer Research examined the effects of the compound on tumor growth in vivo using mouse models. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

When compared with similar compounds such as thiazole derivatives and biphenyl analogs, this compound stands out due to its dual action—antimicrobial and anticancer properties—which may be attributed to its unique structural arrangement.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Thiazole Derivative A | Moderate | No |

| Biphenyl Analog B | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.